N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-2-3-5-14-8-10-15(11-9-14)23-27(25,26)19-13-12-18-20-16(19)6-4-7-17(20)21(24)22-18/h4,6-13,23H,2-3,5H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWASJCSEDYSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
Acylation of benzo[cd]indole precursors employs acetyl chloride and AlCl₃ in carbon disulfide (CS₂) at 0°C, yielding 6-acetylbenzo[cd]indol-2(1H)-one. Key conditions include:
| Reagent | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetyl chloride | AlCl₃, CS₂ | 0°C → 45°C | 15 h | 68% |
This step introduces an acetyl group at position 6, critical for subsequent functionalization.
Alkylation of the Indole Nitrogen
The nitrogen at position 1 is alkylated using 1,4-dibromobutane in acetonitrile with K₂CO₃ as a base:
| Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1,4-Dibromobutane | K₂CO₃ | CH₃CN | Reflux | 5 h | 75% |
This generates 1-(4-bromobutyl)-6-acetylbenzo[cd]indol-2(1H)-one, a pivotal intermediate for introducing the 4-butylphenyl group.
Sulfonamide Group Introduction
Sulfonylation at position 6 is achieved via nucleophilic aromatic substitution (SNAr) or direct coupling.
Sulfonyl Chloride Coupling
The patent WO2015096771A1 describes reacting benzo[cd]indole-6-sulfonyl chloride with 4-butylphenylamine under basic conditions:
| Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 6-Sulfonyl chloride | Et₃N | DCM | 25°C | 12 h | 82% |
This method avoids harsh conditions, ensuring minimal decomposition of the sulfonamide.
Alternative Sulfonation Pathways
The Journal of Organic Chemistry highlights sulfonation via o-iodobenzenesulfonyl chloride coupling in a palladium-catalyzed Heck reaction. This approach constructs the sulfonamide group during tricyclic intermediate formation, achieving 70–75% yield.
N-(4-Butylphenyl) Substitution
The 4-butylphenyl group is introduced through nucleophilic displacement or transition-metal-catalyzed cross-coupling.
Nucleophilic Displacement
The bromobutyl intermediate from Section 1.2 reacts with 4-butylphenylamine in acetonitrile:
| Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Butylphenylamine | K₂CO₃ | CH₃CN | Reflux | 8 h | 65% |
Purification via column chromatography (petroleum ether/EtOAc = 2:1) isolates the product.
Buchwald-Hartwig Amination
Pd-mediated coupling of 4-bromophenylbutane with the benzo[cd]indole core offers higher selectivity:
| Catalyst | Ligand | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110°C | 78% |
This method minimizes side products compared to SN2 displacement.
Optimization and Scalability
Protecting Group Strategies
Boc protection of the indole nitrogen during sulfonylation improves regioselectivity. Deprotection with HCl in ethanol affords the final compound in 49–55% yield.
Solvent and Temperature Effects
-
Friedel-Crafts Acylation : CS₂ enhances electrophilicity of the acylating agent but requires careful handling due to toxicity.
-
Heck Reactions : DMSO at 80°C accelerates intramolecular cyclization but may cause sulfonamide degradation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
RORγ Inhibition
Recent studies have highlighted N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a promising candidate for the inhibition of the retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ is implicated in various inflammatory diseases and autoimmune disorders. The compound has demonstrated potential in modulating immune responses by inhibiting RORγ activity, thus offering therapeutic avenues for conditions such as rheumatoid arthritis and multiple sclerosis .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .
Cancer Research
This compound has been explored in cancer research due to its ability to inhibit specific signaling pathways involved in tumor growth and metastasis. Preliminary findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential for selective cancer therapy .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. Studies focusing on neurodegenerative diseases suggest that it could mitigate oxidative stress and inflammation in neuronal tissues, potentially slowing the progression of conditions such as Alzheimer's disease .
Table 1: Summary of Key Studies on this compound
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Hydrophobic Groups : Derivatives with aromatic substituents (e.g., naphthyl in S10 or indolyl in 4e ) exhibit stronger TNF-α inhibition due to enhanced hydrophobic interactions with residues like Tyr59 in the TNF-α binding pocket . The butyl group in the target compound offers flexibility but may underperform compared to rigid aromatic systems.
- Polar Groups : Amine-substituted derivatives (e.g., 4a ) improve solubility but may reduce membrane permeability .
- Halogenation : Chloro-methyl substitution (e.g., N-(3-chloro-2-methylphenyl)-... ) enhances metabolic stability but requires optimization for target affinity .
Target Selectivity
- TNF-α vs. RORγ : While 4e and S10 are potent TNF-α inhibitors, other derivatives (e.g., N-(4-butylphenyl)-... ) show activity against DUSP3 . Modifications like indolyl or naphthyl groups may shift selectivity toward TNF-α .
- Docking Insights : Molecular docking reveals that aromatic substituents occupy a hydrophobic subpocket in TNF-α, whereas the butyl group in the target compound may adopt a less optimal conformation .
Key Research Findings
Potency : 4e is the most potent TNF-α inhibitor in the series (IC50 = 3.0 µM), outperforming reference compounds like EJMC-1 .
Hydrophobic Optimization : S10 demonstrates a 2-fold improvement in activity over EJMC-1 due to naphthyl-mediated interactions .
Synthetic Accessibility : Derivatives with bulky substituents (e.g., indolyl) achieve higher yields, suggesting favorable reaction kinetics .
Biological Activity
N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological pathways. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 396.46 g/mol. Its structure features a sulfonamide group, which is often associated with biological activity in pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with an appropriate amine derivative. The general procedure includes:
- Dissolving 100 mg of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride in DMF.
- Adding aniline derivatives (e.g., 4-butylaniline) and triethylamine.
- Stirring the mixture at room temperature until the reaction is complete.
- Extracting with ethyl acetate and purifying via column chromatography.
Inhibition of TNF-α
Recent studies have highlighted the compound's potential as a TNF-α inhibitor . In vitro assays demonstrated that derivatives of this compound showed significant inhibition of TNF-α induced NF-κB signaling pathways in various cell lines. The most potent analogs exhibited IC50 values ranging from 3 μM to 14 μM , indicating strong anti-inflammatory properties.
Table 1: IC50 Values of Related Compounds
Other Biological Activities
In addition to its role as a TNF-α inhibitor, this compound has been investigated for its effects on other pathways:
- C-Kit Inhibition : Certain sulfonamide derivatives have shown inhibitory activity on c-Kit phosphorylation, which is crucial in various cancers .
- Antiviral Activity : Compounds within this class have been reported to exhibit antiviral properties against West Nile virus and other pathogens .
Case Studies
Several studies have explored the biological efficacy of this compound:
- Study on Inflammation : A study conducted by Chan et al. (2010) indicated that compounds similar to N-(4-butylphenyl)-2-oxo... effectively reduced TNF-α levels in HepG2 cells, showcasing their potential for treating inflammatory diseases .
- Cancer Research : Research focusing on c-Kit mediated signaling pathways noted that derivatives could inhibit tumor growth by targeting specific kinases involved in cancer proliferation .
Q & A
Q. What synthetic methodologies are commonly used to prepare N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its derivatives?
The synthesis typically involves multi-step organic reactions, including sulfonamide coupling and heterocyclic ring formation. Key steps include:
- Sulfonamide Formation : Reacting 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with 4-butylphenylamine in a polar aprotic solvent (e.g., THF or DCM) under nitrogen atmosphere .
- Purification : Column chromatography (silica gel, eluting with EtOAc/petroleum ether) and recrystallization to achieve >95% purity .
- Structural Confirmation : Characterization via /-NMR, HRMS, and elemental analysis .
Q. How is virtual screening applied to identify biological targets for this compound?
Virtual screening leverages molecular docking and pharmacophore modeling to predict interactions with targets like RORγ or BET bromodomains:
- Target Selection : Prioritize disease-relevant targets (e.g., RORγ for autoimmune disorders) using databases like PDB or ChEMBL .
- Docking Software : Tools like AutoDock Vina or Glide assess binding affinities to active sites, focusing on π-π stacking (e.g., with Trp27 in lumazine synthase) and hydrogen bonding (e.g., with Arg128) .
- Validation : Follow-up in vitro assays (e.g., SPR, IC) confirm inhibitory activity .
Advanced Research Questions
Q. How can structural modifications optimize inhibitory activity against RORγ or BET bromodomains?
Rational design strategies include:
- Sulfonamide Substitutions : Replacing the 4-butylphenyl group with fluorinated or phosphonate moieties enhances target affinity (e.g., Ki improved from 70 μM to 38 μM in lumazine synthase inhibitors) .
- Heterocyclic Modifications : Introducing electron-withdrawing groups (e.g., -F, -NO) to the benzo[cd]indole core improves metabolic stability and binding specificity .
- Pharmacokinetic Profiling : Assess solubility (via LogP calculations) and membrane permeability (Caco-2 assays) to balance potency and bioavailability .
Q. How should researchers resolve contradictions in reported Ki/IC50_{50}50 values across studies?
Discrepancies may arise from assay conditions or target isoforms. Mitigation strategies:
- Standardized Assays : Use uniform protocols (e.g., luminescence-based RORγ transactivation assays vs. SPR for direct binding) .
- Control Compounds : Include reference inhibitors (e.g., SR2211 for RORγ) to calibrate activity .
- Structural Analysis : Compare binding modes via X-ray crystallography or cryo-EM to identify isoform-specific interactions .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Gene Expression Profiling : RNA-seq or qPCR to monitor RORγ-dependent genes (e.g., IL-17 in Th17 cells) .
- Pathway Inhibition : NF-κB reporter assays to quantify TNF-α suppression (IC ~42 μM in some derivatives) .
- Cellular Phenotyping : Flow cytometry to assess apoptosis or cell cycle arrest in cancer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
